3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenylethylamine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-4-amine
- 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-5-ol
Uniqueness
3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
86927-77-7 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N4O/c1-9-12-13(17-16-9)14(19)18(8-15-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,17) |
InChI Key |
IPBOGFHOJWRWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.